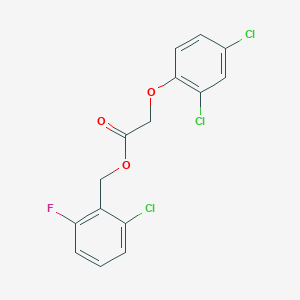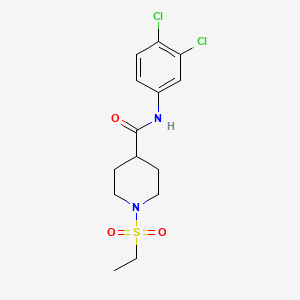
4-(4-ethoxyphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(4-ethoxyphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol, also known as EIT, is a chemical compound that belongs to the class of triazole derivatives. EIT has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that 4-(4-ethoxyphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol exerts its biological activities by inhibiting the activity of enzymes involved in various metabolic pathways. For example, 4-(4-ethoxyphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of uric acid. This inhibition leads to a decrease in the production of uric acid, which is beneficial in the treatment of gout.
Biochemical and Physiological Effects:
4-(4-ethoxyphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects. In animal studies, 4-(4-ethoxyphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol has been shown to possess anti-inflammatory and analgesic activities. 4-(4-ethoxyphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol has also been shown to have a protective effect on the liver and kidney. Additionally, 4-(4-ethoxyphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol has been shown to possess antioxidant activity, which is beneficial in the prevention of various diseases such as cancer and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(4-ethoxyphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol in lab experiments is its broad-spectrum activity against various microorganisms. 4-(4-ethoxyphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol has been shown to possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, 4-(4-ethoxyphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol has low toxicity, making it a safer alternative to other antimicrobial agents. However, one of the limitations of using 4-(4-ethoxyphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol in lab experiments is its poor solubility in water, which can affect its bioavailability.
Future Directions
There are several future directions for the research and development of 4-(4-ethoxyphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol. One area of interest is the development of new derivatives of 4-(4-ethoxyphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol with improved activity and solubility. Another area of interest is the investigation of the potential use of 4-(4-ethoxyphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol in the treatment of various diseases such as cancer and cardiovascular disease. Additionally, the use of 4-(4-ethoxyphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol in the synthesis of new materials with improved properties is an area of active research.
Scientific Research Applications
4-(4-ethoxyphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. In medicine, 4-(4-ethoxyphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol has been shown to possess antifungal, antibacterial, and antitumor activities. In agriculture, 4-(4-ethoxyphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol has been investigated for its potential use as a fungicide and herbicide. In material science, 4-(4-ethoxyphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol has been studied for its potential use in the synthesis of new materials with improved properties.
properties
IUPAC Name |
4-(4-ethoxyphenyl)-3-(2-methylpropyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-4-18-12-7-5-11(6-8-12)17-13(9-10(2)3)15-16-14(17)19/h5-8,10H,4,9H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOPRGOMTDEVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4716716.png)
![7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4716724.png)
![N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4716728.png)

![3-(2-chloropyridin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4716734.png)

![N-[(9H-fluoren-2-ylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4716750.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4716755.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4716763.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea](/img/structure/B4716766.png)
![1-methyl-4-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]piperazine](/img/structure/B4716770.png)
![N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4716788.png)